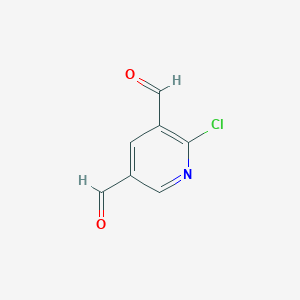

2-Chloro-pyridine-3,5-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

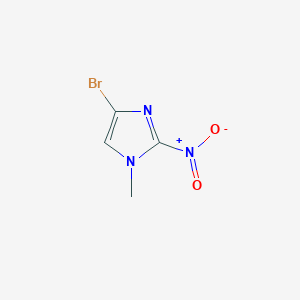

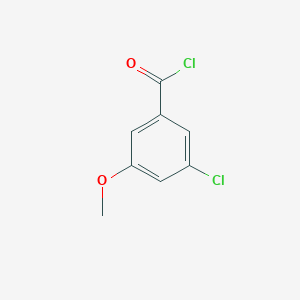

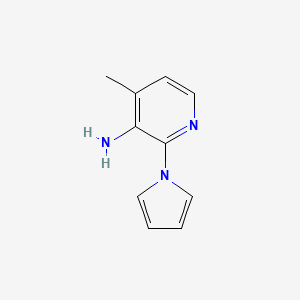

“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .

Synthesis Analysis

The synthesis of “2-Chloro-pyridine-3,5-dicarbaldehyde” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of “2-Chloro-pyridine-3,5-dicarbaldehyde” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .Physical And Chemical Properties Analysis

“2-Chloro-pyridine-3,5-dicarbaldehyde” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .Scientific Research Applications

1. Metal–Organic Frameworks (MOFs) Synthesis

- Application Summary: Pyridine-3,5-dicarboxylic acid is used in the synthesis of new metal–organic frameworks (MOFs). These MOFs are prepared from reactions of pyridine-3,5-dicarboxylic acid, bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+), and various template molecules .

- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .

- Results: The study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

2. Battery-Supercapacitor Hybrid Energy Storage Devices

- Application Summary: Pyridine 3,5-dicarboxylate-based metal–organic frameworks are used as an active electrode material for battery-supercapacitor hybrid energy storage devices .

- Methods of Application: MOFs based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt are electrochemically analyzed. A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .

- Results: The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1, respectively. With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .

3. Synthesis of New Metal–Organic Frameworks

- Application Summary: A series of new compounds were prepared from reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .

- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .

- Results: This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

4. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde

- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .

- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .

- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .

5. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines, which can be synthesized from similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application: The synthesis involves the reaction of similar compounds with other reagents to form trifluoromethylpyridines .

- Results: Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

6. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde

- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .

- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .

- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .

properties

IUPAC Name |

2-chloropyridine-3,5-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGTPPMJGXGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-pyridine-3,5-dicarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)